3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is a complex organic compound that features a benzodioxole group and a benzopyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are reacted in the presence of a base such as potassium hydroxide (KOH) in ethanol . The reaction is often carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one exerts its effects is often related to its interaction with specific molecular targets. For example, in anticancer research, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The benzodioxole and benzopyranone moieties can interact with various biological pathways, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
Uniqueness
3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H12O4 |
---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylidene)chromen-4-one |
InChI |
InChI=1S/C17H12O4/c18-17-12(9-19-14-4-2-1-3-13(14)17)7-11-5-6-15-16(8-11)21-10-20-15/h1-8H,9-10H2 |
InChI Key |
JTWIEXZHRVGSPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4O1 |
Origin of Product |
United States |
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